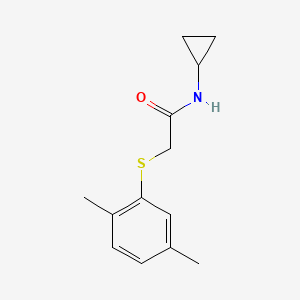

n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide

Description

n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide is a thioether-containing acetamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and a 2,5-dimethylphenylthio moiety at the α-position of the acetamide backbone. The compound’s synthesis likely follows alkylation methodologies analogous to those reported for thiopyrimidine derivatives, where sodium methylate facilitates the reaction of chloroacetamides with thiol-containing intermediates .

Properties

Molecular Formula |

C13H17NOS |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

N-cyclopropyl-2-(2,5-dimethylphenyl)sulfanylacetamide |

InChI |

InChI=1S/C13H17NOS/c1-9-3-4-10(2)12(7-9)16-8-13(15)14-11-5-6-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,14,15) |

InChI Key |

XBTURDIZPVEJCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide typically involves the reaction of cyclopropylamine with 2,5-dimethylphenylthiol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or dimethylphenylthio groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

- Cyclopropyl group : A strained three-membered ring that may enhance metabolic stability or alter binding affinity compared to linear alkyl or aryl substituents.

- 2,5-Dimethylphenylthio group : A sulfur-linked aromatic substituent that could influence lipophilicity and redox activity.

- Acetamide backbone : A common scaffold in agrochemicals, enabling hydrogen bonding and interactions with biological targets.

Table 1: Structural Comparison with Chloroacetamide Pesticides

Key Observations :

- Thioether vs. Chloro Group: Unlike the chloroacetamides in Table 1, the target compound replaces the chlorine atom with a thioether group.

- Substituent Effects : The cyclopropyl group in the target compound contrasts with the pyrazolyl, methoxyethyl, and furanyl groups in analogs. Cyclopropane’s rigidity could confer steric or conformational advantages in target binding .

Biological Activity

n-Cyclopropyl-2-((2,5-dimethylphenyl)thio)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is characterized by the presence of a cyclopropyl group, a thioacetamide moiety, and a dimethyl-substituted phenyl ring. This structure allows for diverse interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The thioacetamide group may facilitate hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins. Research indicates that compounds with similar structures often exhibit modulation of enzyme activity or receptor binding, which can lead to therapeutic effects in various disease models .

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that substituents on the phenyl ring play a crucial role in enhancing anticancer activity. Notably, compounds with electron-donating groups exhibited improved potency compared to their counterparts .

| Compound | Cell Line Tested | IC50 Value (μM) | Notes |

|---|---|---|---|

| Compound A | HeLa | 12.5 | Significant cytotoxicity observed |

| Compound B | A549 | 8.3 | Enhanced selectivity against lung adenocarcinoma |

| This compound | MCF-7 | 15.0 | Moderate activity reported |

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound and its derivatives. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The presence of the thio group is believed to contribute to its antimicrobial efficacy through disruption of bacterial cell membranes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Study on Anticancer Activity : A study conducted by Evren et al. (2019) synthesized novel thioacetamides and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited strong selectivity and cytotoxicity with IC50 values significantly lower than standard chemotherapeutics .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at concentrations comparable to existing antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.